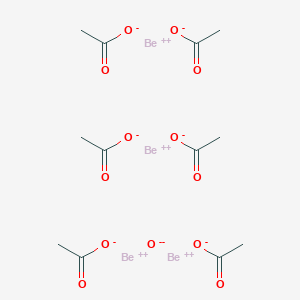
4-乙基辛酸
描述
4-Ethyloctanoic acid is a compound that has garnered attention due to its presence in various food products and its use in the flavor industry. It is known for its strong mutton odor and is an important material for compounding mutton flavoring. This compound is found naturally in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Due to its significance in imparting flavor, several synthetic routes have been developed to produce 4-ethyloctanoic acid for use in the food industry in China and other countries .
Synthesis Analysis
The synthesis of 4-ethyloctanoic acid has been approached through various methods. One efficient synthesis involves the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification and decarboxylation under microwave irradiation, which significantly reduces reaction time and improves yield . Another method reported the synthesis of racemic 4-ethyl fatty acids, including 4-ethyloctanoic acid, using a Grignard reagent coupled with methyl 3-bromopropionate, followed by saponification and acidification . Additionally, eight synthetic routes have been outlined, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered as better synthetic methods due to their advantages in terms of yield and practicality .
Molecular Structure Analysis
The molecular structure of 4-ethyloctanoic acid and its derivatives has been confirmed through various spectroscopic techniques. High-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared spectroscopy (IR) have been utilized to verify the structures of intermediates, products, and by-products in the synthesis processes .
Chemical Reactions Analysis
4-Ethyloctanoic acid can undergo various chemical reactions to form different ester compounds. For instance, benzyl 4-ethyloctanoate was synthesized by reacting 4-ethyloctanoyl chloride with benzyl alcohol. This reaction was optimized to achieve a high yield of about 93%. Following this method, other ester compounds such as phenethyl 4-ethyloctanoate, phenylpropanol 4-ethyloctanoate, and cinnamyl 4-ethyloctanoate were prepared, all of which exhibited floral and sweet notes and could be used as fragrance fixatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-ethyloctanoic acid are not detailed in the provided papers, its strong mutton-like odor suggests that it has significant olfactory properties that make it valuable as a flavoring agent. The synthesis methods and the resulting ester compounds indicate that 4-ethyloctanoic acid is a versatile molecule that can be transformed into various derivatives with potential applications in the flavor and fragrance industries .
科学研究应用
合成和调味增强
4-乙基辛酸是一种在包括中国在内的各国允许使用的食品香精。它存在于煮熟的羊肉、羊脂肪、山羊和绵羊奶酪以及弗吉尼亚烟草中。由于其浓烈的羊肉气味,它是混合羊肉调味的重要原料。已经报道了几种4-乙基辛酸的合成路线,乙基丙二酸二乙酯烷基化和Knoevenagel反应被认为是更好的合成方法,因为它们在合成方面具有优势(孙宝国,2010年)(Sun Baoguo, 2010)。
微波辐射合成
已经描述了使用微波辐射合成4-乙基辛酸的方法,展示了该方法在减少反应时间和提高产率方面的效率。该过程涉及将乙酸二乙酯与2-乙基-1-溴己烷反应,然后进行皂化和脱羧步骤。在微波条件下,4-乙基辛酸的产率约为70%,与传统方法相比显著缩短了反应时间(刘玉萍等,2010年)(Yuping Liu, Decai Yin, Haitao Chen, & Baoshuai Sun, 2010)。
在信息素合成中的作用
4-甲基辛酸及其乙酯与4-乙基辛酸密切相关,是犀牛甲壳虫的聚集信息素,并且正在进行有关害虫控制的研究。已经开发了这些化合物的合成方法,由于它们的结构相似性,这些方法可以适用于4-乙基辛酸(瓦伦丁·拉古西斯等,2007年)(Valentine Ragoussis, Alexandros Giannikopoulos, Efthymia Skoka, & Panagiotis Grivas, 2007)。
在肉类风味中的鉴定
4-乙基辛酸是羊肉香气和风味的主要贡献者。对4-乙基辛酸及相关化合物的化学电离研究有助于在食品科学中进行微量分析,特别是在选择离子流管质谱(SIFT-MS)中(哈迪·卡斯塔达,S·巴林格和M·威克,2017年)(Hardy Z Castada, S. Barringer, & M. Wick, 2017)。
对乳制品风味的贡献
在乳制品中,特别是来自山羊和绵羊的乳制品中,4-乙基辛酸在创造独特风味的过程中发挥着重要作用。已经分析了这种化合物在各种牛奶和奶酪产品中的浓度和比例,为了解饲料和品种对乳制品风味的影响提供了见解(S·卡法尼克等,2014年)(S. Kaffarnik, Yasemin Kayademir, C. Heid, & W. Vetter, 2014)。
安全和危害
属性
IUPAC Name |
4-ethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJMPFEQOHBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864683 | |
| Record name | Octanoic acid, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; fruity, floral aroma | |
| Record name | 4-Ethyloctanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 °C. @ 1.00 mm Hg | |
| Record name | 4-Ethyloctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol) | |
| Record name | 4-Ethyloctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Ethyloctanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.908 | |
| Record name | 4-Ethyloctanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethyloctanoic acid | |
CAS RN |
16493-80-4 | |
| Record name | 4-Ethyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9ESD8LYSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyloctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)



![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)






